molecular formula C23H25N3O5S2 B3871281 N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE CAS No. 5611-28-9

N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B3871281
CAS No.: 5611-28-9
M. Wt: 487.6 g/mol
InChI Key: SZYCISQIUDNQNP-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dimethylphenylamine with 3,4-dimethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiophene-2-carbaldehyde and hydrazine to form the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE
  • N-(3,4-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE

Uniqueness

N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-16-10-17(2)12-18(11-16)26(15-23(27)25-24-14-19-6-5-9-32-19)33(28,29)20-7-8-21(30-3)22(13-20)31-4/h5-14H,15H2,1-4H3,(H,25,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYCISQIUDNQNP-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N(CC(=O)N/N=C/C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416534
Record name SMR000186484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5611-28-9
Record name SMR000186484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXY-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.